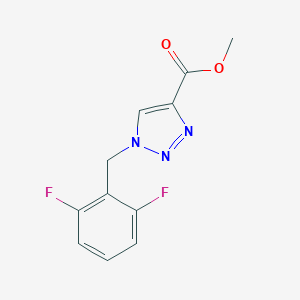

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

概要

説明

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a methyl ester group attached to the triazole ring and a 2,6-difluorobenzyl substituent, which suggests the presence of strong electron-withdrawing groups that can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related triazole compounds typically involves the use of azides and terminal alkynes to form the triazole ring via a [3+2] cycloaddition reaction, a process known as the Huisgen cycloaddition. For instance, the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate has been reported to be used as a ligand for gold(I) cations, demonstrating its potential in catalysis . Although the exact synthesis of the difluorobenzyl derivative is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of the difluorobenzyl group through a subsequent substitution reaction.

Molecular Structure Analysis

The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a related compound, has been optimized using density functional theory (DFT) and other theoretical methods, showing a slight distortion of the triazole ring due to the electronegativity of substituent groups . This suggests that the difluorobenzyl derivative would also exhibit some degree of structural distortion, potentially affecting its chemical behavior.

Chemical Reactions Analysis

The presence of the electron-withdrawing difluorobenzyl group in the compound is likely to influence its reactivity in chemical reactions. For example, the related ester-triazole gold(I) complex has shown excellent catalytic efficiency in reactions such as allene synthesis and alkyne hydration . This indicates that the difluorobenzyl derivative could also participate in similar catalytic processes or other reactions where electron-withdrawing groups play a crucial role.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their molecular orbitals, dipole moments, and UV-vis spectra. For example, the related methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate exhibits a smaller HOMO-LUMO energy gap in methanol compared to the gas phase, and its UV-vis spectra show two absorption features in the ultraviolet C range . These properties are indicative of the compound's electronic structure and potential interactions with light, which could be relevant for applications in materials science or as a UV-absorbing agent. The difluorobenzyl derivative would likely have similar properties, with the difluorobenzyl group potentially causing shifts in absorption features due to its strong electron-withdrawing nature.

科学的研究の応用

Application 1: Antagonist of the Human Gonadotropin-Releasing Hormone Receptor

- Summary of the Application : This compound is structurally similar to a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor . This antagonist is used in the treatment of conditions like endometriosis and prostate cancer .

Application 3: Synthesis of Rufinamide

- Summary of the Application : An improved synthesis process for synthesizing Rufinamide, an antiepileptic drug, was developed . The process involves the use of a compound structurally similar to “Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate” as an intermediate .

- Methods of Application : The process comprises the following steps :

- Results or Outcomes : The process has the advantages of short reaction time, high catalytic efficiency, and is simple and safe to operate .

Application 4: Flow Synthesis of 1,2,3-Triazoles

- Summary of the Application : A practical flow synthesis of 1,2,3-triazoles was developed . The process involves the use of a compound structurally similar to “Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate” as an intermediate .

- Methods of Application : The process involves passing the 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid through a Cu/C column under standard conditions .

- Results or Outcomes : The process confirmed that the decarboxylation step precedes the cycloaddition reaction .

Application 5: Discovery of TAK-385

- Summary of the Application : The compound is structurally similar to TAK-385, a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor . This antagonist is used in the treatment of conditions like endometriosis and prostate cancer .

- Methods of Application : The compound was synthesized based on computational modeling and chemical modification at the 5 and 3 positions of the thieno[2,3-d]pyrimidine-2,4-dione ring .

- Results or Outcomes : The compound showed potent in vitro GnRH antagonistic activity in the presence of fetal bovine serum (FBS) without CYP inhibition . Oral administration of the compound maintained the suppressive effect of the plasma luteinizing hormone levels in castrated cynomolgus monkeys at a 3 mg/kg dose for more than 24 hours .

Application 6: Flow Synthesis of 1,2,3-Triazoles

- Summary of the Application : A practical flow synthesis of 1,2,3-triazoles was developed . The process involves the use of a compound structurally similar to “Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate” as an intermediate .

- Methods of Application : The process involves passing the 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid through a Cu/C column under standard conditions .

- Results or Outcomes : The process confirmed that the decarboxylation step precedes the cycloaddition reaction .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEURJOWGBWEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176142 | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

217448-86-7 | |

| Record name | Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217448-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP-47292 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217448867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-47292 METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K1724ZSGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)